2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetimidamide

Overview

Description

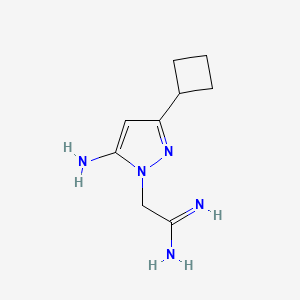

2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetimidamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an amino group at the 5-position and a cyclobutyl group at the 3-position of the pyrazole ring, along with an acetimidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetimidamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters, followed by functional group modifications to introduce the amino and cyclobutyl groups.

For example, the synthesis may begin with the reaction of cyclobutanone with hydrazine hydrate to form the corresponding hydrazone This intermediate can then undergo cyclization with an appropriate diketone to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetimidamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetimidamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, stabilizing its binding to the target.

Comparison with Similar Compounds

Similar Compounds

5-amino-3-cyclobutyl-1H-pyrazole: Lacks the acetimidamide moiety.

3-cyclobutyl-1H-pyrazole-5-carboxamide: Contains a carboxamide group instead of an amino group.

5-amino-3-methyl-1H-pyrazole: Contains a methyl group instead of a cyclobutyl group.

Uniqueness

2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetimidamide is unique due to the presence of both the cyclobutyl and acetimidamide groups, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields.

Biological Activity

2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetimidamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of kinase inhibition. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Molecular Formula : CHN

Molecular Weight : 181.22 g/mol

CAS Number : 1622902-68-4

The compound functions primarily as a Janus kinase (JAK) inhibitor. JAKs are critical in mediating cytokine signaling pathways, influencing cell proliferation, differentiation, and immune response. Specifically, JAK1 is implicated in various immune disorders, making it a target for therapeutic intervention.

Inhibition Profile

Research indicates that this compound selectively inhibits JAK1 with a significant impact on downstream signaling pathways. Its selectivity over other JAK family members (JAK2, JAK3, and TYK2) is essential for minimizing side effects associated with broader kinase inhibition.

Efficacy in Disease Models

Studies have demonstrated the efficacy of this compound in preclinical models of inflammatory diseases such as psoriasis and rheumatoid arthritis. The inhibition of JAK1 leads to reduced cytokine signaling, thereby alleviating symptoms associated with these conditions.

Case Studies

- Psoriasis Model : In a randomized controlled trial involving animal models, administration of this compound resulted in a marked reduction in psoriatic lesions compared to untreated controls. The study reported a decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha.

- Rheumatoid Arthritis : Another study highlighted the compound's ability to reduce joint inflammation and damage in models of rheumatoid arthritis. Histological analysis showed decreased infiltration of inflammatory cells and improved joint integrity.

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

2-(5-amino-3-cyclobutylpyrazol-1-yl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5/c10-8(11)5-14-9(12)4-7(13-14)6-2-1-3-6/h4,6H,1-3,5,12H2,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZWKGILYHBRJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NN(C(=C2)N)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.